molecular formula C13H19N3O B1349715 N-(4-methylphenyl)-2-piperazin-1-ylacetamide CAS No. 89473-82-5

N-(4-methylphenyl)-2-piperazin-1-ylacetamide

Cat. No. B1349715
CAS RN: 89473-82-5
M. Wt: 233.31 g/mol
InChI Key: MDAZMMIENIDQQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylphenyl)-2-piperazin-1-ylacetamide (MPPA) is a synthetic compound that has been studied for its potential therapeutic applications. It is a member of the piperazine family of compounds and has been extensively studied for its effects on a variety of biological systems. MPPA has been found to have a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antipyretic effects. It has also been studied for its potential use in the treatment of various diseases, such as cancer, diabetes, and Alzheimer’s disease.

Scientific Research Applications

Piperazine Derivatives in Therapeutics

Piperazine derivatives have been recognized for their broad therapeutic potential, evident in their incorporation into drugs targeting a diverse range of conditions, including central nervous system (CNS) disorders, cancer, cardiovascular diseases, viral infections, tuberculosis, inflammation, diabetes, and histamine-related allergies. The slight modification of the substitution pattern on the piperazine nucleus has been shown to significantly influence the medicinal potential of the resultant molecules, indicating the versatility and importance of piperazine-based structures in drug discovery and development (Rathi, Syed, Shin, & Patel, 2016).

Molecular Design and Pharmacophoric Activities

Piperazine serves as a key building block in the molecular design of drugs, demonstrating a wide range of pharmacophoric activities. Its structural flexibility facilitates the discovery of drug-like elements with enhanced pharmacokinetic and pharmacodynamic properties. This flexibility is critical in the rational design of molecules for various diseases, highlighting the potential of piperazine derivatives in addressing unmet medical needs and contributing to the therapeutic arsenal against multiple pathologies (Mohammed, Begum, Zabiulla, & Khanum, 2015).

Anti-Mycobacterial Activity

Piperazine-based compounds have shown promising anti-mycobacterial activity, including against multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of Mycobacterium tuberculosis. The review of anti-mycobacterial compounds featuring piperazine as a vital component underscores its significance in developing safer, selective, and cost-effective treatments for tuberculosis (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).

Environmental and Pharmaceutical Applications

Beyond therapeutic applications, piperazine and its derivatives find utility in environmental and pharmaceutical analysis. For example, piperazine-based nanofiltration membranes show promise in environmental applications such as water purification and wastewater treatment, underscoring the compound's versatility beyond direct pharmacological uses (Shao, Zeng, Long, Zhu, Peng, Wang, Yang, & Tang, 2022).

properties

IUPAC Name

N-(4-methylphenyl)-2-piperazin-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-11-2-4-12(5-3-11)15-13(17)10-16-8-6-14-7-9-16/h2-5,14H,6-10H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDAZMMIENIDQQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90368868
Record name N-(4-methylphenyl)-2-piperazin-1-ylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylphenyl)-2-piperazin-1-ylacetamide

CAS RN

89473-82-5
Record name N-(4-methylphenyl)-2-piperazin-1-ylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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